molecular formula C19H17N3 B14603596 2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine CAS No. 60595-29-1

2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine

Katalognummer: B14603596
CAS-Nummer: 60595-29-1
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: FEWRLBAPPDYRRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability

Vorbereitungsmethoden

The synthesis of 2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine. This diazonium salt is then coupled with another aromatic compound to form the azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction typically produces aromatic amines .

Wissenschaftliche Forschungsanwendungen

2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine exerts its effects involves the interaction of the azo group with various molecular targets. The compound can undergo tautomerization, shifting between azo and hydrazo forms, which affects its reactivity and binding properties. This tautomerization is influenced by the pH and the presence of specific ions or molecules .

In biological systems, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with proteins and nucleic acids is a key factor in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

60595-29-1

Molekularformel

C19H17N3

Molekulargewicht

287.4 g/mol

IUPAC-Name

2-[2-[(4-methylphenyl)diazenyl]phenyl]aniline

InChI

InChI=1S/C19H17N3/c1-14-10-12-15(13-11-14)21-22-19-9-5-3-7-17(19)16-6-2-4-8-18(16)20/h2-13H,20H2,1H3

InChI-Schlüssel

FEWRLBAPPDYRRR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=NC2=CC=CC=C2C3=CC=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.